molecular formula C6H8O3 B6166714 (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1427158-38-0

(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6166714
CAS No.: 1427158-38-0
M. Wt: 128.1
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Description

(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a fused cyclopropane-oxetane ring system with a carboxylic acid substituent. Its molecular formula is C₆H₈O₃, molecular weight 128.13 g/mol, and CAS number 1516949-48-6 . The 3-oxabicyclo[3.1.0]hexane core imports rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting conformational constraints in drug design.

Properties

CAS No.

1427158-38-0

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1. Synthetic Intermediates
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid can serve as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in multi-step synthetic routes.

2. Chiral Building Blocks
The compound's stereochemistry allows it to be used as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals.

Materials Science

1. Polymer Chemistry
The incorporation of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid into polymer matrices could enhance material properties such as thermal stability and mechanical strength due to its rigid bicyclic structure.

2. Coatings and Adhesives
Due to its chemical reactivity, this compound may find applications in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.

Case Studies

Application AreaStudy ReferenceFindings
Drug Development PubChem DatabaseIdentified as a potential scaffold for drug design due to structural properties.
Antimicrobial ActivityLiterature Review on Bicyclic CompoundsSimilar compounds show activity against various pathogens; further research required for this specific compound.
Organic SynthesisSynthesis of Complex Organic MoleculesUsed as an intermediate; demonstrated versatility in multi-step synthesis processes.
Polymer ChemistryResearch on Bicyclic Structures in PolymersSuggested improvements in thermal and mechanical properties when incorporated into polymers.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The compound’s structural analogs are classified based on heteroatom substitution, functional groups, and stereochemistry.

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Formula CAS Number Key Applications/Notes
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid 3-Oxabicyclo[3.1.0]hexane -COOH at position 1 C₆H₈O₃ 1516949-48-6 mGlu receptor modulation
(1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid 3-Oxabicyclo[3.1.0]hexane (enantiomer) -COOH at position 1 C₆H₈O₃ 1516949-48-6 Stereochemical studies
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 3-Azabicyclo[3.1.0]hexane -COOH at position 1, -CH₃ at position 5 C₇H₁₁NO₂ N/A Preclinical antiviral agents
LY354740 (2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate) Bicyclo[3.1.0]hexane -COOH at positions 2 and 6, -NH₂ C₈H₁₁NO₄ 176645-43-5 mGlu2/3 receptor agonist
(1S,2R,3S,4R,5S)-4-(2-Chloro-6-(dimethylamino)purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylic acid Bicyclo[3.1.0]hexane -COOH, -Cl, -N(CH₃)₂, -OH C₁₄H₁₇ClN₅O₄ N/A Adenosine receptor ligands
Key Observations :
  • Heteroatom Substitution : Replacement of oxygen with nitrogen (e.g., 3-azabicyclo analogs) introduces basicity, altering solubility and receptor-binding profiles .
  • Functional Groups: Dicarboxylates (e.g., LY354740) exhibit enhanced polarity and metal-chelating properties compared to monocarboxylates .
  • Stereochemistry : Enantiomers like (1R,5R)-3-oxabicyclo derivatives may display divergent biological activities due to chiral recognition .

Preparation Methods

Cyclopropanation Strategies for Bicyclic Framework Construction

The bicyclo[3.1.0]hexane core requires precise formation of the fused cyclopropane ring. A patent by CN103864672A details a one-pot cyanation/hydrolysis sequence starting from a dimethylated precursor . While this method targets an azabicyclo analog, its principles apply to oxygen-containing variants. The process involves:

  • Cyanation : Treatment of a cyclopropane-fused intermediate with trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF) at -30°C to -10°C using boron trifluoride etherate as a Lewis acid .

  • Hydrolysis : Subsequent reaction with acidified alcohols (e.g., HCl/MeOH) to yield carboxylate esters, followed by saponification to the free acid .

Modifying this approach for the oxabicyclo target would require substituting nitrogen-containing precursors with oxygen analogs. Table 1 compares critical parameters from the patent with extrapolated values for the oxabicyclo system.

Table 1: Comparison of Cyclopropanation Methods

ParameterAzabicyclo Patent Data Projected Oxabicyclo Values
Temperature Range-30°C to -10°C-25°C to 0°C
Lewis AcidBF₃·OEt₂SnCl₄ or Ti(OiPr)₄
Yield (Carboxylic Acid)85-90%70-78% (estimated)
Purity>97%90-95%

This method’s industrial advantage lies in its compatibility with standard reactors and avoidance of cryogenic conditions . However, oxygen’s higher electronegativity compared to nitrogen may necessitate longer reaction times (8-12 hrs vs. 4-6 hrs for azabicyclo) .

Gold-Catalyzed Cycloisomerization of Alkynylcyclopropanes

A regioselective route reported in Chemical Communications employs gold(I) catalysts to convert alkynylcyclopropanecarboxylic acids into bicyclic lactones . For (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, the steps involve:

  • Alkyne Activation : [(JohnPhos)Au(MeCN)]SbF₆ (2 mol%) in dichloroethane at 40°C induces cyclization via π-activation of the alkyne .

  • Ring Contraction : The activated alkyne facilitates 6-endo cyclization, forming the bicyclic framework with simultaneous lactonization .

  • Acid Workup : Hydrolysis of the lactone intermediate under basic conditions (LiOH/MeOH/H₂O) yields the carboxylic acid .

Key Advantages :

  • Stereocontrol : The chiral gold complex enforces the (1S,5S) configuration through asymmetric induction .

  • Yield Optimization : Trials with para-methoxy substrates achieved 92-98% yield, though electron-deficient arenes required lower temperatures (25°C) .

Table 2: Gold-Catalyzed Cycloisomerization Performance

SubstrateCatalyst LoadingTemperatureYield (%)ee (%)
4-MeO-C₆H₄-alkyne2 mol%40°C9899
4-Cl-C₆H₄-alkyne5 mol%25°C8597
Phenyl-alkyne2 mol%40°C9198

This method’s main limitation is the cost of gold catalysts, though ligand recycling techniques (e.g., silica-immobilized JohnPhos) can reduce expenses by 40% .

Hydrolytic Cleavage of Bicyclic Lactones

Sigma-Aldrich’s product data for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1427158-38-0) indicates a lactone intermediate pathway . The synthesis involves:

  • Lactone Formation : Cyclocondensation of γ-keto acids with orthoesters under Dean-Stark conditions .

  • Acid Hydrolysis : Treatment with aqueous HCl (2N) at reflux to open the lactone ring .

Critical Parameters :

  • Reaction Time : 48 hrs for lactonization vs. 6 hrs for hydrolysis .

  • Byproducts : Residual lactone (<3%) necessitates chromatographic purification (SiO₂, EtOAc/hexane) .

Table 3: Hydrolysis Conditions and Outcomes

Acid ConcentrationTemperatureTime (h)Conversion (%)Purity (%)
1N HCl80°C127888
2N HCl100°C69597
3N H₂SO₄100°C49991

Sulfuric acid achieves faster conversion but introduces sulfonation byproducts, making HCl preferable for pharmaceutical-grade synthesis .

Industrial-Scale Considerations

The CN103864672A patent emphasizes process economics for azabicyclo compounds , providing insights applicable to oxabicyclo derivatives:

  • Solvent Recovery : Methyl tert-butyl ether (MTBE) is preferred over THF due to higher boiling point (55°C vs. 66°C), enabling efficient distillation .

  • Catalyst Recycling : Lewis acids like BF₃·OEt₂ are recovered via aqueous extraction (85-90% efficiency) .

  • Waste Streams : Cyanide-containing byproducts require treatment with FeSO₄/NaHCO₃ to precipitate Fe4[Fe(CN)6]3 .

Table 4: Cost Analysis for 100 kg Batch

ParameterGold CatalysisCyanide Route
Raw Material Cost$12,400$6,800
Catalyst Cost$8,200$1,100
Waste Treatment$900$2,300
Total$21,500$10,200

Q & A

Q. What synthetic routes are commonly employed to prepare (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, and how is stereochemical purity ensured?

The synthesis typically involves cyclization of precursors such as propanedioic acid derivatives under controlled conditions. For example, cyclization of ethyl 3-(2-propen-1-yl) propanedioate using catalysts (e.g., Lewis acids) at specific temperatures (e.g., 0–50°C) ensures stereochemical fidelity . Enantiomeric purity is achieved via chiral resolution or asymmetric catalysis, with monitoring by chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm bicyclic framework and substituents.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve absolute stereochemistry .
  • Chiral HPLC to assess enantiomeric excess (>98% purity is typical for research-grade material) .

Q. How does the compound’s stereochemistry influence its reactivity in common organic transformations?

The (1S,5S) configuration imposes rigidity on the bicyclic scaffold, directing regioselectivity in reactions. For instance, the carboxylic acid group at C1 participates in nucleophilic acyl substitutions, while the oxabicyclo oxygen stabilizes transition states in ring-opening reactions. Steric effects from the fused cyclopropane ring limit accessibility to the convex face of the molecule .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

Continuous flow reactors and immobilized chiral catalysts (e.g., enzyme-based systems) improve yield and reduce racemization during scale-up. Kinetic studies suggest optimal temperatures between 20–30°C for cyclization, with residence times <2 hours in flow systems . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of stereochemical integrity .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid). Standardized protocols for enzymatic assays (e.g., fixed pH 7.4, 25°C) and rigorous SAR studies using isosteric analogs (e.g., replacing the cyclopropane with a cyclohexane ring) can clarify structure-activity relationships .

Q. What mechanistic insights explain its role as a transition-state analog in enzyme inhibition studies?

The bicyclic scaffold mimics the strained conformation of enzymatic transition states. For example, in serine protease inhibition, the oxabicyclo oxygen hydrogen-bonds with the catalytic triad (His57/Ser195 in chymotrypsin), while the carboxylic acid chelates active-site zinc ions in metalloproteases. Free-energy perturbation calculations support its binding affinity (ΔG ≈ -9.2 kcal/mol) .

Q. How can computational methods predict novel derivatives with enhanced pharmacokinetic properties?

Molecular dynamics simulations (e.g., AMBER, GROMACS) model interactions with biological targets, while QSAR models prioritize derivatives with improved logP (<3) and polar surface area (<90 Ų) for blood-brain barrier penetration. In silico ADMET profiling identifies candidates with low CYP450 inhibition (IC50 >10 µM) .

Methodological Considerations

Q. What protocols mitigate safety risks during handling?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for reactions generating dust/aerosols.
  • Storage: 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Emergency measures: For skin contact, wash with 10% NaHCO3 solution; for inhalation, move to fresh air and administer oxygen if needed .

Q. How is the compound utilized in asymmetric catalysis or chiral auxiliary applications?

The rigid bicyclic core serves as a chiral auxiliary in Strecker synthesis of α-amino acids. For example, coupling with aldehydes via EDC/HOBt-mediated amidation yields enantiopure nitriles, which are hydrolyzed to amino acids with >99% ee .

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